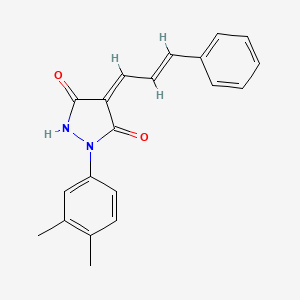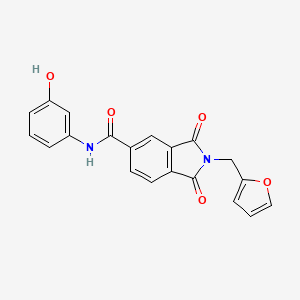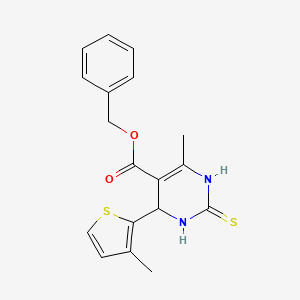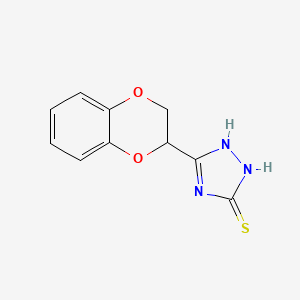
1-(3,4-dimethylphenyl)-4-(3-phenyl-2-propen-1-ylidene)-3,5-pyrazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dimethylphenyl)-4-(3-phenyl-2-propen-1-ylidene)-3,5-pyrazolidinedione, also known as pyrazolidinedione, is a chemical compound with potential applications in scientific research. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
作用機序
The mechanism of action of 1-(3,4-dimethylphenyl)-4-(3-phenyl-2-propen-1-ylidene)-3,5-pyrazolidinedionedione is not fully understood, but it is believed to involve the inhibition of various enzymes involved in inflammation, cancer, and carbohydrate metabolism. Pyrazolidinedione has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, a group of lipid compounds involved in inflammation. Pyrazolidinedione has also been shown to induce apoptosis in cancer cells, which is believed to be due to its ability to inhibit various enzymes involved in cell growth and proliferation. Additionally, 1-(3,4-dimethylphenyl)-4-(3-phenyl-2-propen-1-ylidene)-3,5-pyrazolidinedionedione has been shown to inhibit the activity of alpha-glucosidase, which is involved in the breakdown of carbohydrates.
Biochemical and Physiological Effects
Pyrazolidinedione has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. Pyrazolidinedione has also been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells. Additionally, 1-(3,4-dimethylphenyl)-4-(3-phenyl-2-propen-1-ylidene)-3,5-pyrazolidinedionedione has been shown to inhibit the activity of alpha-glucosidase, which can lead to a decrease in blood glucose levels.
実験室実験の利点と制限
Pyrazolidinedione has several advantages and limitations for lab experiments. One advantage is that it is a relatively simple compound to synthesize, which makes it readily available for research purposes. Additionally, 1-(3,4-dimethylphenyl)-4-(3-phenyl-2-propen-1-ylidene)-3,5-pyrazolidinedionedione has been shown to have potential applications in various areas of research, including anti-inflammatory, anti-cancer, and anti-diabetic research. However, one limitation of 1-(3,4-dimethylphenyl)-4-(3-phenyl-2-propen-1-ylidene)-3,5-pyrazolidinedionedione is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research involving 1-(3,4-dimethylphenyl)-4-(3-phenyl-2-propen-1-ylidene)-3,5-pyrazolidinedionedione. One direction is to further investigate its mechanism of action, particularly in the areas of inflammation, cancer, and carbohydrate metabolism. Another direction is to explore its potential as a therapeutic agent for various diseases, including inflammatory diseases, cancer, and diabetes. Additionally, future research could focus on developing derivatives of 1-(3,4-dimethylphenyl)-4-(3-phenyl-2-propen-1-ylidene)-3,5-pyrazolidinedionedione with improved pharmacological properties, such as increased potency or reduced toxicity.
Conclusion
In conclusion, 1-(3,4-dimethylphenyl)-4-(3-phenyl-2-propen-1-ylidene)-3,5-pyrazolidinedionedione is a chemical compound with potential applications in scientific research. It has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. Pyrazolidinedione has potential applications in various areas of research, including anti-inflammatory, anti-cancer, and anti-diabetic research. However, further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent for various diseases.
合成法
Pyrazolidinedione can be synthesized through a variety of methods, including the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate and then condensing with cinnamaldehyde. Another method involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate and then condensing with 3-phenyl-2-propenal. The synthesis of 1-(3,4-dimethylphenyl)-4-(3-phenyl-2-propen-1-ylidene)-3,5-pyrazolidinedionedione is a relatively simple process and can be achieved through various methods.
科学的研究の応用
Pyrazolidinedione has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an anti-inflammatory agent and as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Pyrazolidinedione has also been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, 1-(3,4-dimethylphenyl)-4-(3-phenyl-2-propen-1-ylidene)-3,5-pyrazolidinedionedione has been studied for its potential as an anti-diabetic agent, as it has been shown to inhibit the activity of alpha-glucosidase, an enzyme involved in carbohydrate metabolism.
特性
IUPAC Name |
(4Z)-1-(3,4-dimethylphenyl)-4-[(E)-3-phenylprop-2-enylidene]pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-14-11-12-17(13-15(14)2)22-20(24)18(19(23)21-22)10-6-9-16-7-4-3-5-8-16/h3-13H,1-2H3,(H,21,23)/b9-6+,18-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKPWDBYAFAJCY-CVCOPPNTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC=CC3=CC=CC=C3)C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C\C=C\C3=CC=CC=C3)/C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-1-(3,4-dimethylphenyl)-4-[(E)-3-phenylprop-2-enylidene]pyrazolidine-3,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5214385.png)
![3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B5214390.png)
![1,4-dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5214398.png)
![2-benzyl-N-[2-(methylthio)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5214404.png)
![N-cyclohexyl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5214409.png)
![2-[(4-chlorophenyl)thio]-N-(2,6-dimethylphenyl)propanamide](/img/structure/B5214420.png)

![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)ethyl(methyl)amine](/img/structure/B5214438.png)
![N'-{2-[(2,4-dichlorobenzyl)thio]acetyl}benzohydrazide](/img/structure/B5214461.png)
![3-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]-2-phenyl-1,3-thiazolidin-4-one](/img/structure/B5214469.png)